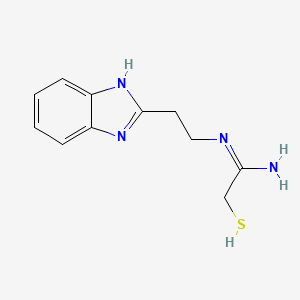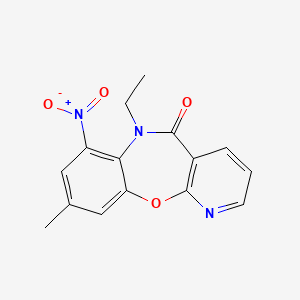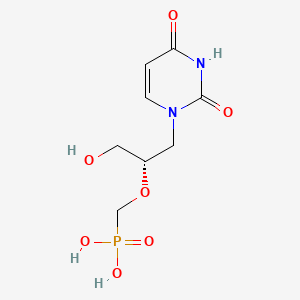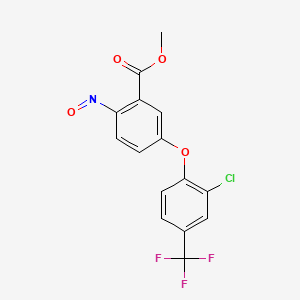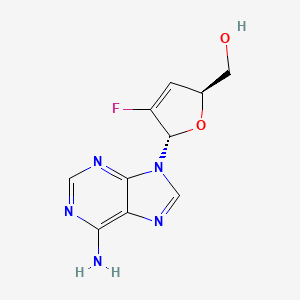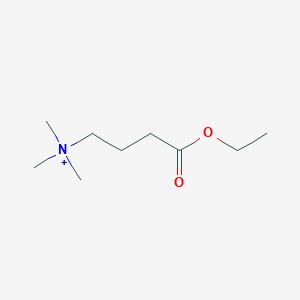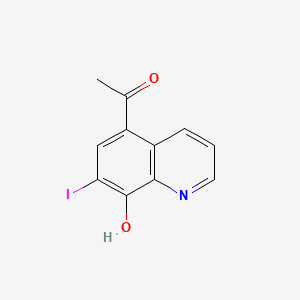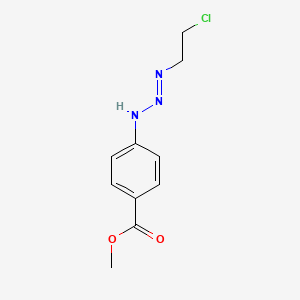
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety, a triazenyl group, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of benzoic acid with a triazenylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester group to a carboxylic acid.
Reduction: The triazenyl group can be reduced to form different amine derivatives.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid esters.
科学的研究の応用
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its triazenyl group.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. This compound may also interfere with DNA replication and repair processes, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-(3-(2-bromoethyl)-1-triazenyl)-, methyl ester
- Benzoic acid, 4-(3-(2-iodoethyl)-1-triazenyl)-, methyl ester
- Benzoic acid, 4-(3-(2-fluoroethyl)-1-triazenyl)-, methyl ester
Uniqueness
Benzoic acid, 4-(3-(2-chloroethyl)-1-triazenyl)-, methyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents.
特性
CAS番号 |
105633-24-7 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC名 |
methyl 4-[2-(2-chloroethylimino)hydrazinyl]benzoate |
InChI |
InChI=1S/C10H12ClN3O2/c1-16-10(15)8-2-4-9(5-3-8)13-14-12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChIキー |
CNHWBBKWQQMWEC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NN=NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


